7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine
Overview
Description
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . It is a derivative of 1,2,3,4-tetrahydronaphthalene, featuring a nitro group at the 7th position and an amine group at the 2nd position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is related to 2-aminotetralin, which has been shown to inhibit the reuptake of serotonin and norepinephrine .
Mode of Action
Based on its structural similarity to 2-aminotetralin, it may interact with its targets (serotonin and norepinephrine transporters) and likely induces their release as well .
Biochemical Pathways
Given its potential impact on serotonin and norepinephrine, it may influence pathways related to mood regulation, sleep, and cognition .
Pharmacokinetics
The compound has a predicted boiling point of 3324±420 °C, a predicted density of 1234±006 g/cm3, and a predicted pKa of 954±020 .
Result of Action
Based on its potential impact on serotonin and norepinephrine, it may have effects on mood, sleep, and cognition .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific biochemical context .
Cellular Effects
The effects of this compound on cells are diverse and can influence various cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple steps. It can bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, certain threshold effects may be observed, while at high doses, toxic or adverse effects may occur .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with certain enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. It can interact with certain transporters or binding proteins, and can influence its own localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the nitration of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method includes the following steps:
Nitration: 1,2,3,4-tetrahydronaphthalene is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 7th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using large-scale nitration reactors to introduce the nitro group.
Catalytic Reduction: Employing industrial hydrogenation units for the reduction of the nitro group to an amine group.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-2-amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Aminotetralin: A stimulant drug with a similar tetrahydronaphthalene structure but without the nitro group.
1,2,3,4-Tetrahydro-1-naphthylamine: Used in the preparation of chiral ligands and as a reagent in organic synthesis.
Uniqueness
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
7-nitro-1,2,3,4-tetrahydronaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h2,4,6,9H,1,3,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQQVSKLPBROCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20632701 | |
Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20632701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101167-13-9 | |
Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20632701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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